N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide
Descripción
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNNOFQIQWMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by the compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context. For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation.
Análisis Bioquímico
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This means that it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.
Cellular Effects
As a GIRK channel activator, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide can influence cell function by modulating the activity of these channels. This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide involves its interaction with GIRK channels. It can bind to these channels, leading to their activation and subsequent changes in cell excitability.
Temporal Effects in Laboratory Settings
It has been noted that compounds with similar structures display nanomolar potency as GIRK1/2 activators with improved metabolic stability.
Actividad Biológica
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is , with a molecular weight of approximately 299.34 g/mol. The compound features a tetrahydrothiophene moiety, which contributes to its unique chemical properties and potential biological activity.
Preliminary studies suggest that this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist for specific GPCRs, influencing neurotransmitter release and synaptic transmission.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
Anticancer Properties
Research indicates that compounds structurally similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide show significant anticancer activity. For instance:
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that the compound may possess similar properties.
Neuroprotective Effects
The activation of G protein-gated inwardly rectifying potassium (GIRK) channels by this compound could lead to neuroprotective effects. Activation of these channels is associated with reduced neuronal excitability and may have implications for conditions such as epilepsy and anxiety disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide on various cancer cell lines. Results indicate:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 10.5 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 12.8 | High cytotoxicity |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Pharmacokinetics
The pharmacokinetic profile of the compound has been evaluated using tier 1 DMPK assays. Key findings include:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide and related benzamide derivatives:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties: The target compound’s methyl groups (N and 4-position) likely confer lower molecular weight (~345 Da) compared to bulkier analogs (e.g., 526.68 Da in ), improving compliance with Lipinski’s rule of five . Polar groups like fluorine (F) in and sulfolane rings in all compounds may counterbalance lipophilicity, aiding solubility .
Synthetic Routes: Similar compounds are synthesized via amide coupling between substituted benzoyl chlorides and amines. For example, describes the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride, suggesting analogous methods for the target compound. The sulfolane moiety is likely introduced via nucleophilic substitution or direct incorporation of 3-aminotetrahydrothiophene-1,1-dioxide .
Potential Bioactivity: Nitro groups (e.g., in ) are often associated with electron-withdrawing effects, influencing binding to biological targets like nitroreductases or kinases. The sulfolane ring’s rigidity and polarity may enhance target selectivity, as seen in sulfonamide-based drugs .
Research Findings and Limitations
- ADMET Considerations : Radar plot analyses (e.g., ) highlight that compounds with molecular weights >500 Da (e.g., ) may face challenges in oral bioavailability, whereas the target compound’s smaller size (~345 Da) aligns better with drug-like properties.
- Data Gaps : Experimental data on the target compound’s solubility, logP, and bioactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
